molecular formula C11H9N3O3 B1334533 3-Nitro-5-(pyridin-3-yloxy)aniline CAS No. 208122-66-1

3-Nitro-5-(pyridin-3-yloxy)aniline

Cat. No.: B1334533
CAS No.: 208122-66-1
M. Wt: 231.21 g/mol
InChI Key: NWCLYURCWSIPSZ-UHFFFAOYSA-N
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Description

3-Nitro-5-(pyridin-3-yloxy)aniline is an organic compound with the molecular formula C11H9N3O3 and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a nitro group, a pyridin-3-yloxy group, and an aniline moiety. It is commonly used in various research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(pyridin-3-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-5-(pyridin-3-yloxy)aniline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Nitro-5-(pyridin-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-5-(pyridin-3-yloxy)aniline is unique due to the presence of both the nitro and pyridin-3-yloxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications in research and industry compared to its similar compounds .

Properties

IUPAC Name

3-nitro-5-pyridin-3-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCLYURCWSIPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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